Cas no 200698-05-1 (9-Benzylcarbazole-3,6-dicarboxaldehyde)

9-Benzylcarbazole-3,6-dicarboxaldehyde is a high-purity organic compound primarily used as a key intermediate in the synthesis of advanced functional materials, including optoelectronic polymers and fluorescent dyes. Its rigid carbazole core, coupled with the reactive aldehyde groups at the 3- and 6-positions, enables efficient conjugation and further functionalization, making it valuable for applications in OLEDs, sensors, and photovoltaic materials. The benzyl substituent enhances solubility in common organic solvents, facilitating processing. This compound exhibits excellent thermal and chemical stability, ensuring reliability in demanding synthetic conditions. Its well-defined structure and consistent purity make it a preferred choice for research and industrial applications requiring precise molecular design.
9-Benzylcarbazole-3,6-dicarboxaldehyde structure
200698-05-1 structure
Product Name:9-Benzylcarbazole-3,6-dicarboxaldehyde
CAS No:200698-05-1
MF:C21H15NO2
MW:313.349305391312
MDL:MFCD08276316
CID:240765
PubChem ID:87558754
Update Time:2025-11-01

9-Benzylcarbazole-3,6-dicarboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 9H-Carbazole-3,6-dicarboxaldehyde,9-(phenylmethyl)-
    • 9-Benzylcarbazole-3,6-dicarboxaldehyde
    • 9-benzyl-9H-carbazole-3,6-dicarbaldehyde
    • 9-benzylcarbazole-3,6-dicarbaldehyde
    • 9-Benzyl-3,6-diformylcarbazole
    • B2805
    • 3,6-diformyl-9-benzylcarbazole
    • RZSXZJXJVWYRIU-UHFFFAOYSA-N
    • VZ31111
    • TRA0032071
    • MDL: MFCD08276316
    • Inchi: 1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2
    • InChI Key: RZSXZJXJVWYRIU-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C2C(=C1)C1C=C(C=O)C=CC=1N2CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 313.11000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 39.1

Experimental Properties

  • Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (3.4E-3 g/L) (25 ºC),
  • PSA: 39.07000
  • LogP: 4.46780

9-Benzylcarbazole-3,6-dicarboxaldehyde Security Information

9-Benzylcarbazole-3,6-dicarboxaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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9-Benzylcarbazole-3,6-dicarboxaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:200698-05-1)9-Benzylcarbazole-3,6-dicarboxaldehyde
Order Number:A879851
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:02
Price ($):245.0
Email:sales@amadischem.com

Additional information on 9-Benzylcarbazole-3,6-dicarboxaldehyde

Introduction to 9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS No. 200698-05-1)

9-Benzylcarbazole-3,6-dicarboxaldehyde is a highly versatile and significant compound in the field of organic synthesis and pharmaceutical research. With the CAS number 200698-05-1, this molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound features a carbazole core substituted with two aldehyde groups at the 3 and 6 positions, and a benzyl group at the 9 position, making it a valuable intermediate for various synthetic transformations.

The carbazole scaffold is a well-known pharmacophore in medicinal chemistry, renowned for its biological activity and stability. The presence of aldehyde groups in 9-Benzylcarbazole-3,6-dicarboxaldehyde enhances its reactivity, allowing for further functionalization through condensation reactions, Schiff base formations, and other synthetic pathways. This reactivity makes it an indispensable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on carbazole derivatives due to their demonstrated efficacy in various biological assays. Studies have shown that carbazole-based compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of aldehyde functionalities in 9-Benzylcarbazole-3,6-dicarboxaldehyde further expands its potential applications by enabling the formation of diverse heterocyclic structures and metal complexes.

One of the most compelling aspects of 9-Benzylcarbazole-3,6-dicarboxaldehyde is its role as a precursor in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in cancer progression. The aldehyde groups provide reactive sites for covalent bond formation with nucleophiles such as amines and thiols, facilitating the construction of peptidomimetics and other targeted therapeutic agents.

The benzyl group at the 9-position of the carbazole ring adds an additional layer of functionality to 9-Benzylcarbazole-3,6-dicarboxaldehyde. This substitution can influence both the electronic properties and steric environment of the molecule, potentially modulating its biological activity. Moreover, the benzyl group can be further modified or removed through various chemical transformations, offering flexibility in drug design and optimization.

Recent advancements in computational chemistry have also highlighted the importance of 9-Benzylcarbazole-3,6-dicarboxaldehyde as a key intermediate. Molecular modeling studies have demonstrated that this compound can interact with biological targets in multiple ways, suggesting its potential as a lead compound or scaffold for drug discovery programs. The ability to predict and manipulate these interactions through rational molecular design is crucial for developing next-generation pharmaceuticals.

The synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts acylation followed by oxidation and formylation reactions. These steps highlight the compound's utility as a versatile intermediate that can be tailored to meet specific synthetic needs.

In conclusion, 9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS No. 200698-05-1) is a remarkable compound with significant implications in pharmaceutical research and organic synthesis. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for carbazole derivatives, compounds like this are poised to play a pivotal role in advancing drug discovery efforts worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:200698-05-1)9-Benzylcarbazole-3,6-dicarboxaldehyde
A879851
Purity:99%
Quantity:1g
Price ($):245.0
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